2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of 9,9-diphenylfluorene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-diphenylfluorene with boronic acid derivatives. One common method includes the use of n-butyllithium and trimethyl borate in tetrahydrofuran (THF) at low temperatures, followed by the addition of hydrogen chloride to yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and substituted fluorene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s boronic ester group can interact with biological molecules, making it useful in biochemical assays and drug design.
Mechanism of Action
The mechanism by which 2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its boronic ester group with various molecular targets. This interaction can lead to the formation of stable complexes with diols and other nucleophiles, influencing biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9-diphenyl-9H-fluorene: A brominated derivative with similar structural properties but different reactivity.
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile: Another brominated compound with additional functional groups.
2,7-Dibromo-9,9-diphenyl-9H-fluorene: A dibrominated derivative with enhanced reactivity in cross-coupling reactions.
Uniqueness
2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts distinct chemical reactivity and potential for forming stable complexes with various nucleophiles. This makes it particularly valuable in synthetic chemistry and materials science.
Properties
IUPAC Name |
2-(9,9-diphenylfluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-19-20-28-26(21-24)25-17-11-12-18-27(25)31(28,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQZTRPJLVQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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